N-(3,4-dimethoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
This compound belongs to the pyrrolo[2,1-b]quinazoline family, characterized by a fused bicyclic core with a 9-oxo group and a 6-carboxamide substituent linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution enhances lipophilicity and may influence receptor binding or metabolic stability compared to simpler aryl groups .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-8-6-13(11-17(16)27-2)21-19(24)12-5-7-14-15(10-12)22-18-4-3-9-23(18)20(14)25/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPORTCWAXDDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrroloquinazoline core with a dimethoxyphenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of 314.34 g/mol. The presence of the dimethoxy group is believed to enhance its lipophilicity and improve bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It appears to target key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated against several bacterial strains:
- Antibacterial Efficacy : In a study assessing its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL, indicating moderate antibacterial effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Cytotoxicity
Cytotoxicity assays conducted on human liver (HepG2) and endothelial (HUVEC) cell lines revealed that the compound has a selective toxicity profile. The HepG2/MRSA selectivity index was found to be greater than 100, suggesting a favorable therapeutic window.
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits enzymes crucial for cancer cell survival and proliferation.
Recent Studies
- Anticancer Studies : A recent publication highlighted the compound's ability to induce apoptosis in lung cancer cells through mitochondrial pathway activation.
- Antimicrobial Studies : Another study focused on its efficacy against drug-resistant bacterial strains, showing enhanced activity when combined with conventional antibiotics.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies : Evaluating synergistic effects with existing therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets related to cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. For example, tetrahydropyrroloquinazoline derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell migration.
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| Study A | MCF-7 | Inhibition of proliferation | |
| Study B | A549 | Induction of apoptosis |
Pharmacological Applications
N-(3,4-dimethoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. Such actions could make it a candidate for treating conditions like arthritis and other inflammatory diseases.
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study C | Animal Model | Reduced inflammation | |
| Study D | In vitro | Decreased cytokine levels |
Biochemical Research Tool
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular signaling pathways.
Enzyme Inhibition Studies
Research has utilized this compound to explore its inhibitory effects on various enzymes. This can provide insights into metabolic pathways and potential drug targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models.
Case Study 1: Anticancer Efficacy
In a recent study involving human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on a rodent model of arthritis where treatment with the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and quinazoline core are susceptible to hydrolysis under acidic or alkaline conditions:
Hydrolysis of the amide bond typically yields the corresponding carboxylic acid and amine. The tetrahydropyrroloquinazoline core may undergo ring-opening under strong alkaline conditions, forming diacid intermediates .
Substitution Reactions
The electron-rich methoxy groups and amide nitrogen participate in substitution reactions:
Demethylation of methoxy groups using HBr produces catechol derivatives, enhancing hydrogen-bonding potential . The amide nitrogen can undergo alkylation to generate analogs with modified lipophilicity.
Oxidation Reactions
The pyrroloquinazoline system and methoxy substituents are oxidation-sensitive:
| Target Site | Oxidizing Agent | Products | References |
|---|---|---|---|
| Pyrrolidine ring | KMnO4, acidic conditions | Aromatic quinazoline with fused pyridine ring | |
| Methoxy groups | DDQ, CH2Cl2, rt | Quinone derivatives |
Oxidation of the saturated pyrrolidine ring converts it to a pyridine moiety, altering electronic properties. Methoxy groups oxidize to quinones under strong conditions, modifying redox activity .
Cycloaddition and Ring Modification
The conjugated system participates in cycloaddition reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Furoquinazoline dicarboxylate |
Reactions with dienophiles like acetylenedicarboxylates yield fused heterocycles, expanding structural diversity .
Functionalization via Hydrazide Intermediates
The carboxamide group can be converted to reactive intermediates:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, Δ | 9-Oxo-...-6-carbohydrazide | |
| Condensation | Aldehydes/ketones, acidic conditions | Hydrazone derivatives |
Hydrazide derivatives serve as precursors for hydrazones, enabling further derivatization for biological screening .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Observation | References |
|---|---|---|
| pH 7.4, 37°C, 24h | >90% stability (HPLC) | |
| pH 1.2 (simulated gastric) | Partial amide hydrolysis (20–30%) |
The compound demonstrates moderate stability in acidic environments, necessitating enteric coating for oral delivery.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Carboxamide Substituent Variations
Metabolic Stability
- Target Compound : The 3,4-dimethoxyphenyl group may resist oxidative metabolism compared to unsubstituted phenyl rings. However, glucuronidation or sulfation of the methoxy groups is plausible .
- Vasicine Metabolites () : 9-Oxo-pyrroloquinazolin-3-yl sulfate (VAOS) and glucuronide (VASG) are major metabolites, suggesting similar phase II metabolism for the target compound .
Key Research Findings and Implications
Methylidene-bridged analogs () exhibit planar conformations conducive to stacking, which the carboxamide substituent may hinder .
Biological Activity Trends: Carboxamide derivatives (e.g., ) show RNA polymerase inhibition, suggesting the target compound’s dimethoxyphenyl group could enhance selectivity for hydrophobic binding pockets . Thiazinoquinazoline analogs () with similar substituents have uncharacterized activity, highlighting the need for target-specific assays .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing pyrrolo[2,1-b]quinazoline derivatives like N-(3,4-dimethoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of quinazolinone precursors with substituted amines or carboxamides is common. For example, coupling agents like dicyclohexylcarbodiimide (DCC) in DMF have been used for carboxamide bond formation in structurally related compounds (e.g., ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate) . Purification via column chromatography and recrystallization is critical for isolating the target compound.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on analogous pyrroloquinazoline derivatives. For instance, the 9-oxo group typically resonates at δ ~170 ppm in 13C NMR, while aromatic protons in the dimethoxyphenyl group appear as distinct singlets in 1H NMR .
- IR : Confirm carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and NH/OH bands (if present) at ~3200–3400 cm⁻¹ .
- HRMS : Validate molecular weight with <5 ppm error (e.g., m/z calculated for C₂₄H₂₂N₃O₅: 432.1558; observed: 432.1563) .
Q. What are the solubility and stability considerations for this compound in common laboratory solvents?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxamide and quinazoline moieties. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) should be conducted, monitoring degradation via HPLC. Related compounds show instability in acidic conditions, necessitating storage at −20°C under inert gas .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the bioactivity or reactivity of this compound?
- Methodological Answer :
- DFT : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The dimethoxyphenyl group may engage in π-π stacking, while the carboxamide could form hydrogen bonds with active-site residues .
Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Case Study : Discrepancies in 1H NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) may arise from solvent effects or tautomerism. Compare data across solvents (CDCl₃ vs. DMSO-d₆) and use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- X-ray Crystallography : Resolve absolute configuration disputes (e.g., tetrahydropyrrolo ring conformation) via single-crystal diffraction, as demonstrated for Hg(II) coordination complexes of pyrroloquinazoline derivatives .
Q. How does the compound’s coordination chemistry with metal ions influence its reactivity or biological activity?
- Methodological Answer : The 9-oxo and carboxamide groups can act as Lewis bases. For example, Hg(II) forms polymeric complexes via N,O-chelation with pyrroloquinazoline, altering redox properties and stability . Test metal-binding affinity using UV-Vis titration (e.g., absorbance shifts at ~300 nm) and cyclic voltammetry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
